4-Chloro-2,5-dimethoxybenzaldehyde
Overview
Description
4-Chloro-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-Chloro-2,5-dimethoxybenzaldehyde is a chemical compound that primarily targets enzymes involved in the formation of oximes and hydrazones . These enzymes play a crucial role in various biochemical reactions, particularly in the formation of carbon-nitrogen bonds.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile and reacts with the carbonyl carbon in the aldehyde group of this compound . This reaction forms an oxime or hydrazone, respectively .
Biochemical Pathways
The formation of oximes and hydrazones is a key step in many biochemical pathways. For instance, the Claisen-Schmidt reaction, which is a type of condensation reaction, involves the formation of β-hydroxycarbonyl compounds that undergo a dehydration reaction to afford the corresponding arylidene compounds . This reaction is typically catalyzed by acids and bases .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and properties. For instance, its molecular weight (200.62 g/mol) and LogP value (2.52) suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of oximes and hydrazones, which are important intermediates in various biochemical reactions . These intermediates can further react to form a variety of other compounds, depending on the specific conditions and reactants present .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature in a refrigerator .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehyde derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
Benzaldehyde derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzaldehyde derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 4-Chloro-2,5-dimethoxybenzaldehyde are not well-characterized. It is known that benzaldehyde derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,5-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the compound can be produced using large-scale oxidation processes. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: 4-Chloro-2,5-dimethoxybenzoic acid
Reduction: 4-Chloro-2,5-dimethoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the chloro group.
4-Chloro-2,5-dimethoxyphenethylamine: A derivative used in the synthesis of psychoactive substances.
Uniqueness: 4-Chloro-2,5-dimethoxybenzaldehyde is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research .
Properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSPFJJLIGAHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451706 | |
Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90064-48-5 | |
Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90064-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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